Product packaging for GLP-1 receptor agonist 7(Cat. No.:)

GLP-1 receptor agonist 7

Cat. No.: B12420872
M. Wt: 593.0 g/mol
InChI Key: PRVFCVMDILYQNK-CCLHPLFOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GLP-1 receptor agonist 7 (CAS 2736447-04-2) is a potent and selective agonist of the glucagon-like peptide-1 (GLP-1) receptor . With a molecular formula of C31H30ClFN4O5 and a molecular weight of 593.05, this compound is supplied for research purposes to investigate GLP-1-associated diseases and conditions . The GLP-1 receptor is a key G protein-coupled receptor (GPCR) central to metabolic regulation . Activation of this receptor by agonists like this compound mimics the action of the endogenous GLP-1 hormone, which is known to stimulate glucose-dependent insulin secretion from pancreatic beta-cells, suppress glucagon release, delay gastric emptying, and promote satiety in the central nervous system . These mechanisms underpin the significant interest in GLP-1 receptor agonists for the research of type 2 diabetes mellitus and obesity . This compound provides researchers with a valuable tool for exploring these and other potential therapeutic applications in preclinical studies. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H30ClFN4O5 B12420872 GLP-1 receptor agonist 7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H30ClFN4O5

Molecular Weight

593.0 g/mol

IUPAC Name

2-[[4-[(3S)-3-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]imidazo[4,5-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C31H30ClFN4O5/c32-19-4-5-22(23(33)14-19)27-17-41-26-3-1-2-21(29(26)42-27)18-8-11-36(12-9-18)16-28-34-24-6-7-25(31(38)39)35-30(24)37(28)15-20-10-13-40-20/h1-7,14,18,20,27H,8-13,15-17H2,(H,38,39)/t20-,27+/m0/s1

InChI Key

PRVFCVMDILYQNK-CCLHPLFOSA-N

Isomeric SMILES

C1CO[C@@H]1CN2C(=NC3=C2N=C(C=C3)C(=O)O)CN4CCC(CC4)C5=C6C(=CC=C5)OC[C@@H](O6)C7=C(C=C(C=C7)Cl)F

Canonical SMILES

C1CN(CCC1C2=C3C(=CC=C2)OCC(O3)C4=C(C=C(C=C4)Cl)F)CC5=NC6=C(N5CC7CCO7)N=C(C=C6)C(=O)O

Origin of Product

United States

Molecular Design and Discovery Principles of Glp 1 Receptor Agonist 7

Rational Design Strategies for GLP-1 Receptor Agonists

The creation of GLP-1 receptor agonist 7 was founded on rational design strategies aimed at overcoming the limitations of the native GLP-1 peptide, which has a very short half-life of only 1-2 minutes in the bloodstream. biochempeg.com The primary goals of these strategies are to enhance stability, improve potency, and optimize the pharmacokinetic profile of the agonist.

Peptide-Based Analog Development

The foundation of this compound lies in the modification of the native GLP-1 peptide sequence. This approach leverages the inherent high potency and selectivity of the natural ligand while introducing specific changes to improve its drug-like properties. gubra.dk Key strategies in peptide-based analog development include:

Amino Acid Substitution: A primary strategy to prevent enzymatic degradation by dipeptidyl peptidase-4 (DPP-4) is the substitution of the alanine (B10760859) at position 8. mdpi.comnih.gov For instance, replacing alanine with a non-natural amino acid like aminoisobutyric acid (Aib) can confer resistance to DPP-4 cleavage without compromising receptor binding affinity. gubra.dk

Acylation and Alkylation: To extend the half-life, a fatty acid or an albumin-binding moiety can be attached to the peptide backbone via a linker. This modification allows the agonist to bind to circulating albumin, effectively creating a circulating depot of the drug and reducing renal clearance. mdpi.com This strategy has been successfully employed in the development of long-acting GLP-1 analogs. mdpi.comnih.gov

Sequence Truncation and Optimization: Researchers have explored ultra-short GLP-1 analogs, which are smaller peptide fragments that retain high potency. mdpi.comarizona.edu These truncated peptides can offer advantages in terms of synthesis and manufacturing. Systematic analysis of these shorter sequences helps in understanding the minimal structural requirements for receptor activation. mdpi.com

The development of this compound likely involved a combination of these peptide engineering techniques to achieve a desirable profile of stability, potency, and duration of action.

Small Molecule Design Approaches

In parallel to peptide development, the pursuit of orally bioavailable small molecule GLP-1 receptor agonists has been a major focus of research. These non-peptidic compounds offer the potential for improved patient convenience and can be designed to have distinct pharmacological properties. mdpi.comnih.gov The design of such molecules is challenging due to the complex nature of the GLP-1 receptor, a class B G protein-coupled receptor (GPCR). biorxiv.org

Key approaches in small molecule design include:

High-Throughput Screening (HTS): Large chemical libraries are screened to identify initial "hit" compounds that exhibit agonist activity at the GLP-1R. pnas.org

Structure-Based Drug Design (SBDD): Once a hit is identified, its binding mode to the receptor is studied using techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM). nih.govpreprints.org This structural information guides the optimization of the molecule to improve its potency and selectivity. nih.gov

Computational Modeling: Molecular docking and dynamics simulations are used to predict how different chemical modifications will affect the binding of the small molecule to the receptor. nih.govnih.gov This in silico approach accelerates the design-synthesize-test cycle. gubra.dk

Small molecule agonists often bind to allosteric sites on the receptor, which are different from the orthosteric site where the native GLP-1 peptide binds. mdpi.com This can lead to biased signaling, where the agonist preferentially activates certain downstream signaling pathways over others, potentially offering a better therapeutic profile. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, extensive SAR studies were conducted to optimize its interaction with the GLP-1R and enhance its therapeutic potential. nih.gov

Identification of Key Amino Acid Residues or Chemical Moieties for Receptor Interaction

Systematic modifications of the peptide backbone or the chemical scaffold of a small molecule are performed to identify the key functional groups responsible for receptor binding and activation.

For peptide-based agonists, this often involves an "alanine scan," where each amino acid in the sequence is systematically replaced with alanine to determine its contribution to receptor affinity and potency. arizona.edu Studies have shown that the N-terminal region of GLP-1 is crucial for receptor activation, while the C-terminal portion is primarily involved in binding. nih.gov Specific residues like His7, Gly10, Asp15, and Ser17 have been identified as essential for the insulinotropic activity of GLP-1. nih.gov

In the context of small molecules, SAR studies focus on modifying different parts of the chemical structure to probe interactions with specific residues within the receptor's binding pocket. For example, docking simulations have identified key interactions between small molecule agonists and residues such as TRP-203, PHE-381, and GLN-221 in the GLP-1R. nih.govpreprints.org

Table 1: Impact of Amino Acid Substitutions on GLP-1R Agonist Activity (Hypothetical Data for Agonist 7 Development)

PositionOriginal ResidueSubstitutionRelative PotencyRationale for Change
8AlanineAib+++Increase resistance to DPP-4 degradation
16GlycineGlutamate++Improve solubility and reduce aggregation
26LysineAcylated Lysine++++Enhance albumin binding for longer half-life
34Arginine--C-terminal truncation to simplify structure

Conformational Analysis and Ligand-Induced Structural Changes

The binding of an agonist to the GLP-1 receptor induces a conformational change in the receptor, which is essential for initiating downstream signaling. mdpi.com Understanding these structural changes is critical for designing effective agonists.

Techniques such as circular dichroism and nuclear magnetic resonance (NMR) spectroscopy can be used to study the conformation of peptide agonists in solution. It has been shown that the adoption of an α-helical conformation, particularly in the C-terminal half of the peptide, is important for high-affinity binding to the receptor. mdpi.com

Cryo-EM has been instrumental in visualizing the three-dimensional structure of the GLP-1R in complex with its agonists. biorxiv.org These structures reveal the precise interactions between the ligand and the receptor and show how the agonist stabilizes an active conformation of the receptor. mdpi.com For small molecule agonists, these structural studies can reveal novel binding pockets and mechanisms of receptor activation. mdpi.com

High-Throughput Screening Methodologies for Agonist Identification

High-throughput screening (HTS) is a critical tool in the discovery of novel GLP-1 receptor agonists, allowing for the rapid screening of vast libraries of compounds to identify those with the desired activity. pnas.orgresearchgate.net

The process typically involves the use of cell-based assays that measure the activation of the GLP-1R. Common HTS assays include:

cAMP Assays: These assays measure the production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway. pnas.orgnih.gov

Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by GLP-1R signaling. The amount of reporter protein produced is then a measure of receptor activation.

Calcium Flux Assays: Some GLP-1R signaling pathways involve changes in intracellular calcium concentrations, which can be measured using fluorescent dyes. researchgate.net

To increase the sensitivity of HTS assays for identifying weak agonists, positive allosteric modulators (PAMs) can be used. biorxiv.orgnih.gov PAMs bind to a different site on the receptor and enhance the response to an agonist, making it easier to detect initial hits. biorxiv.org Machine learning and quantitative structure-activity relationship (QSAR) models can be integrated with HTS data to guide the design and optimization of peptide and small molecule libraries. gubra.dkacs.org This data-driven approach, often referred to as a "streaMLine" platform, can significantly accelerate the drug discovery process. gubra.dkacs.orgendocrine-abstracts.org

Table 2: High-Throughput Screening Funnel for this compound (Illustrative)

Screening StageNumber of CompoundsAssay PrincipleKey EndpointHit Criteria
Primary Screen >1,000,000Cell-based cAMP AssaycAMP Production>30% of max GLP-1 response
Secondary Screen ~10,000Dose-Response cAMP AssayEC50< 10 µM
Orthogonality ~500β-arrestin Recruitment Assayβ-arrestin BindingConfirmation of on-target activity
Lead Optimization <50In vitro & in vivo studiesPotency, Selectivity, PKDesired therapeutic profile

Cell-Based Functional Assays for Initial Hit Discovery

The journey to pinpointing GLP-1(7-37) as the active form of GLP-1 and characterizing its function was heavily reliant on a variety of cell-based functional assays. These in vitro systems provided the initial evidence of its biological activity and paved the way for further investigation.

Early research in the 1980s by scientists like Svetlana Mojsov, Joel Habener, and their colleagues was crucial in identifying GLP-1(7-37) from intestinal extracts. pnas.orgharvard.edu They discovered that the proglucagon gene encoded for larger precursor proteins that were processed differently in the pancreas and the intestine. harvard.edu While the pancreas produced glucagon (B607659), the intestine yielded GLP-1. pnas.org A significant breakthrough came with the finding that the biologically active form was not the full-length peptide (GLP-1(1-37)) but rather the truncated forms, GLP-1(7-37) and GLP-1(7-36)amide. jci.orgwikipedia.org

The primary function of GLP-1 as an incretin (B1656795)—a hormone that stimulates insulin (B600854) secretion in response to nutrient intake—was established through a series of meticulously designed cell-based assays.

Insulin Secretion Assays:

A pivotal experiment demonstrating the potent insulinotropic effect of GLP-1(7-37) was conducted using isolated perfused rat pancreas. pnas.org In this ex vivo system, which maintains the integrity and function of the pancreatic islets, researchers could directly measure insulin secretion in response to various stimuli. The results were striking: GLP-1(7-37) potently stimulated insulin secretion six-fold at a physiological concentration of 5 x 10⁻¹¹ M. pnas.org In stark contrast, the full-length GLP-1(1-37) had no effect even at much higher concentrations. pnas.org This unequivocally demonstrated that the N-terminally truncated form was the biologically active agonist.

Similar findings were corroborated in studies using isolated perfused pig pancreas, where GLP-1(7-36)amide, an equipotent form of the hormone, also stimulated insulin secretion. jci.org Further investigations using rat insulinoma cell lines, such as RIN T3 cells, confirmed that GLP-1(7-37) stimulates insulin secretion in a glucose-dependent manner. nih.govnih.gov This glucose dependency is a key characteristic of the incretin effect, ensuring that insulin is only released when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia. wikipedia.org

Cyclic AMP (cAMP) Accumulation Assays:

The GLP-1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). jci.orgnih.gov Therefore, measuring cAMP levels in cells expressing the GLP-1 receptor serves as a direct readout of agonist activity.

Studies utilizing rat insulinoma cell lines showed that GLP-1(7-37) directly stimulated the accumulation of cAMP, providing strong evidence for its mechanism of action. jci.orgnih.gov Remarkably, insulin-producing islet cells responded to picomolar concentrations (50 pM to 5 nM) of GLP-1(7-37) with a significant increase in cAMP levels. nih.gov In contrast, neither glucagon nor the inactive GLP-1(1-37) were able to elicit this response at similar concentrations. nih.gov This assay was fundamental in confirming the existence of a Gs-coupled receptor for GLP-1 on β-cells and in establishing a structure-activity relationship for different GLP-1 fragments. jci.orgnih.gov

Modern drug discovery efforts continue to rely on sophisticated versions of these foundational assays. Commercially available bioassay kits, such as those employing PathHunter® β-Arrestin recruitment technology or cAMP Hunter™ assays, provide high-throughput platforms for screening and characterizing novel GLP-1 receptor agonists. discoverx.comyoutube.com These assays often utilize engineered cell lines that constitutively express the human GLP-1 receptor and a reporter system for detecting receptor activation. youtube.com

Assay TypeCell SystemKey FindingReference
Insulin SecretionIsolated Perfused Rat PancreasGLP-1(7-37) potently stimulated insulin secretion six-fold at 5 x 10⁻¹¹ M, while GLP-1(1-37) was inactive. pnas.org
Insulin SecretionIsolated Perfused Pig PancreasGLP-1(7-36)amide stimulated insulin secretion. jci.org
Insulin SecretionRat Insulinoma Cell Lines (e.g., RIN T3)GLP-1(7-37) stimulated glucose-dependent insulin secretion. nih.govnih.gov
cAMP AccumulationRat Insulinoma Cell LinesGLP-1(7-37) directly stimulated cAMP accumulation at picomolar concentrations. jci.orgnih.gov
cAMP AccumulationMouse Beta TC6 CellsControl activator for agonist assays is GLP-1(7-37) with an EC50 of 0.072nM. eurofinsdiscovery.com
β-Arrestin RecruitmentPathHunter® Engineered CellsLigand-based activation of GLP-1R is assessed via β-Arrestin recruitment. discoverx.com

Molecular Interactions of Glp 1 Receptor Agonist 7 with the Glp 1 Receptor

Ligand Bias and Functional Selectivity of GLP-1 Receptor Agonist 7

Quantitative Assessment of Biased Agonism Profiles

A comprehensive quantitative assessment of the biased agonism profile for this compound is not currently available in the public scientific literature. Such an assessment would typically involve comparing the potency (EC50) and efficacy (Emax) of the agonist in activating different signaling pathways, such as the canonical G protein-dependent pathway (e.g., cAMP production) versus the β-arrestin recruitment pathway.

Biased agonism is a key area of research in GPCR pharmacology, as it holds the potential to develop drugs with improved therapeutic profiles and reduced side effects. For instance, a GLP-1R agonist that is biased towards G protein signaling and away from β-arrestin recruitment might offer enhanced glucose-lowering effects with a lower propensity for receptor desensitization and tachyphylaxis.

Without specific experimental data, a quantitative data table for the biased agonism profile of this compound cannot be constructed.

Distinctive Signaling Pathway Activation Efficacies and Potencies

The activation of the GLP-1R by an agonist can trigger multiple downstream signaling pathways beyond the primary cAMP pathway. These can include the extracellular signal-regulated kinase (ERK) pathway and the recruitment of β-arrestins, which can mediate both signaling and receptor regulation.

Detailed research findings on the distinctive efficacies and potencies of this compound in activating the cAMP, β-arrestin, and ERK signaling pathways are not publicly accessible. Patent documents, such as WO2021219019A1, confirm that the activity of this compound was assessed using a cAMP stimulation assay. However, the specific results of these assays for compound 130b, including EC50 and Emax values, are not detailed in the available documentation. Information regarding its activity on the β-arrestin and ERK pathways is also absent.

To fully characterize the molecular pharmacology of this compound, dedicated in vitro studies would be required to determine its potency and efficacy across these key signaling cascades.

Interactive Data Table: Signaling Pathway Activation Profile of this compound

A data table cannot be generated at this time due to the lack of available quantitative data for this compound's activity on the cAMP, β-arrestin, and ERK signaling pathways.

Intracellular Signaling Cascades Mediated by Glp 1 Receptor Agonist 7

Canonical Gαs/cAMP/PKA Pathway Activation

The primary and most well-characterized signaling pathway activated by GLP-1 receptor agonist 7 is the canonical Gαs/cAMP/PKA axis. nih.govresearchgate.net Upon binding of the agonist, the GLP-1R undergoes a conformational change that facilitates its coupling to the stimulatory G protein, Gαs. mdpi.comnih.gov This interaction triggers the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαs subunit, leading to its activation and dissociation from the Gβγ dimer. mdpi.comresearchgate.net

The activated Gαs subunit directly interacts with and stimulates membrane-bound adenylyl cyclase (AC). frontiersin.orgmdpi.com This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic 3',5'-adenosine monophosphate (cAMP). mdpi.comresearchgate.net The binding of this compound leads to a rapid and significant increase in intracellular cAMP levels. frontiersin.orgnih.gov This cAMP production is a critical initiating step for a multitude of downstream effects, particularly the potentiation of glucose-stimulated insulin (B600854) secretion in pancreatic β-cells. nih.govyoutube.com Studies in INS-1E insulinoma cells have demonstrated that GLP-1-induced cAMP production is mediated exclusively by G protein-responsive transmembrane adenylyl cyclases (tmACs). nih.gov

Key StepMediatorOutcome
Receptor Activation This compoundConformational change in GLP-1R
G Protein Coupling Gαs subunitActivation of Gαs
Enzyme Stimulation Adenylyl Cyclase (AC)Catalysis of ATP to cAMP
Second Messenger Production Cyclic AMP (cAMP)Elevation of intracellular cAMP levels frontiersin.orgmdpi.com

The primary intracellular effector of cAMP is Protein Kinase A (PKA), a serine/threonine kinase. nih.govbioscientifica.com In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. bioscientifica.comresearchgate.net These active subunits then phosphorylate a wide array of substrate proteins on serine or threonine residues within specific consensus sequences. frontiersin.orgnih.gov

PKA-dependent phosphorylation events are crucial for mediating the effects of this compound. For instance, PKA can phosphorylate and modulate the activity of ion channels, such as ATP-sensitive potassium (KATP) channels and L-type voltage-gated calcium channels, which is a key mechanism for stimulating insulin exocytosis. bioscientifica.comoup.com PKA also phosphorylates transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression that promote cell survival and function. frontiersin.org In endothelial cells, GLP-1 receptor activation stimulates PKA, which in turn phosphorylates endothelial nitric oxide synthase (eNOS) at Ser1177, leading to nitric oxide (NO) production and vasodilation. nih.gov Furthermore, recent studies indicate that PKA can phosphorylate Raptor, a component of the mTORC1 complex, which may contribute to the metabolic effects of GLP-1R agonists. nih.govresearchgate.netbiorxiv.org

Non-Canonical Signaling Pathways Activated by this compound

In addition to the canonical Gαs/cAMP/PKA pathway, this compound also activates several non-canonical or "biased" signaling cascades. frontiersin.orgnih.gov These pathways can be initiated independently of or parallel to cAMP production and contribute significantly to the diverse cellular responses elicited by the agonist. frontiersin.org

Activation of the GLP-1R by this compound can lead to the phosphorylation and activation of the Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), which are part of the Mitogen-Activated Protein Kinase (MAPK) cascade. frontiersin.orgmdpi.com This pathway is centrally involved in regulating cellular processes like proliferation, differentiation, and survival. frontiersin.orgresearchgate.net

The activation of ERK1/2 by the GLP-1R can occur through multiple mechanisms. In some contexts, it is dependent on cAMP and PKA. nih.gov However, GLP-1R can also trigger ERK1/2 activation through PKA-independent pathways, including mechanisms involving β-arrestin. nih.govresearchgate.net For example, β-arrestin 1 can act as a scaffold protein that facilitates the activation of the ERK1/2 cascade, which has been linked to anti-apoptotic effects in pancreatic β-cells. nih.govresearchgate.net This pathway is crucial for the pro-survival and anti-apoptotic actions of GLP-1R agonists. frontiersin.orgmdpi.com

While primarily coupled to Gαs, there is evidence that the GLP-1R can also signal through Gαq proteins, particularly at physiological picomolar concentrations of the agonist. nih.gov Activation of Gαq stimulates the enzyme Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). researchgate.netnih.gov

IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. nih.gov This binding triggers the opening of the IP3R channels, leading to the release of stored Ca2+ into the cytoplasm and a rapid increase in intracellular calcium concentration ([Ca2+]i). nih.govnih.gov This mobilization of intracellular Ca2+ is a key signal for many cellular events, including the potentiation of insulin secretion. frontiersin.orgnih.gov The PKA pathway can also sensitize IP3Rs, creating a synergistic interaction between the cAMP and Ca2+ signaling arms. frontiersin.org

PathwayKey Mediator(s)Primary Outcome
MAPK ERK1/2Cell proliferation, survival, anti-apoptosis frontiersin.orgmdpi.com
PLC/IP3 Gαq, PLC, IP3Mobilization of intracellular Ca2+ nih.govnih.gov
β-Arrestin β-Arrestin 1/2, GRKsReceptor internalization, desensitization, biased signaling nih.govnih.gov

Following activation by this compound, the intracellular domains of the GLP-1R become phosphorylated by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation event increases the receptor's affinity for β-arrestin proteins (β-arrestin 1 and β-arrestin 2). nih.govoup.com The recruitment of β-arrestin to the receptor serves two primary functions.

First, it sterically hinders the receptor's ability to couple with G proteins, a process known as desensitization, which terminates the canonical Gαs signaling. oup.com Second, β-arrestins act as adaptors that link the receptor to components of the endocytic machinery, such as clathrin and adaptor protein 2 (AP2), promoting the internalization of the receptor into endosomes. oup.comfrontiersin.org

Interestingly, the GLP-1R exhibits an atypical mode of internalization that is not strictly dependent on β-arrestins, although it is dependent on the expression of GRKs. nih.govfrontiersin.org Once internalized, the receptor can either be recycled back to the plasma membrane to be re-sensitized or targeted for lysosomal degradation, which downregulates the total number of receptors. nih.gov Beyond its role in trafficking, β-arrestin can also function as a signal transducer itself, initiating G protein-independent signaling cascades, such as the activation of the ERK/MAPK pathway. nih.govnih.gov

Cross-Talk with Other Signaling Systems and Effector Proteins

The intracellular signaling cascades initiated by the activation of the GLP-1 receptor are not isolated events. They are part of a complex and dynamic network that involves significant cross-talk with other signaling systems. This interplay modulates the ultimate physiological response and involves a host of effector proteins that can integrate signals from multiple pathways.

Interaction with Other G-Protein-Coupled Receptors (GPCRs)

The GLP-1 receptor (GLP-1R) can engage in cross-talk with other closely related GPCRs, particularly those co-expressed in the same tissues, such as pancreatic islets. nih.gov This interaction can have significant functional consequences for receptor signaling and trafficking. nih.gov

Glucagon-like Peptide-1 Receptor (GLP-1R) and Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR): There is notable cross-talk between GLP-1R and GIPR signaling pathways. nih.gov Co-expression of the non-internalizing GIPR with the internalizing GLP-1R can alter GLP-1R's downstream signaling. nih.gov Combining the GLP-1 signal with other hormonal pathways, such as that of GIP, can produce a synergistic, or greater than additive, response. nih.gov This has led to the development of dual GIP/GLP-1 receptor agonists. nih.gov

GLP-1R and Glucagon (B607659) Receptor (GCGR): Similar to GIPR, the glucagon receptor can also interact with GLP-1R signaling pathways, affecting processes like receptor internalization and β-arrestin-2 recruitment. nih.gov

β-Adrenoceptors (β-ARs): Evidence suggests potential crossroads between cardiac β-AR signaling and myocardial glucose metabolism, indicating an interplay with incretin-based signaling pathways. biorxiv.org Molecular dynamics simulations have suggested that dual GLP-1R/GIPR agonists may also bind to β-ARs, pointing to a possible off-target interaction. biorxiv.org

Cross-Talk with Growth Factor and Cytokine Signaling

GLP-1R signaling can also intersect with pathways typically associated with growth factors and cellular stress responses.

Insulin-like Growth Factor-2 (IGF-2) Signaling: GLP-1R agonists have been shown to promote the secretion of IGF-2 and induce the expression of its receptor (IGF-1R). frontiersin.org Activation of the IGF-1R stimulates downstream cascades, including the PI3K/AKT and the mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular growth and proliferation. frontiersin.org

Extracellular Signal-Regulated Kinases (ERK)1/2 Pathway: A key point of convergence is the activation of the ERK1/2 signaling pathway. mdpi.com GLP-1R signaling can lead to ERK1/2 activation through both PKA-dependent and β-arrestin-dependent mechanisms. nih.gov This activation plays a role in cell survival by phosphorylating and inactivating the pro-apoptotic protein B-cell lymphoma 2 (Bcl-2)-associated agonist of cell death (Bad). mdpi.com

Integration with Other Systemic and Intracellular Pathways

The reach of GLP-1R signaling extends to interactions with other major physiological regulatory systems.

Renin-Angiotensin System (RAS): GLP-1R agonists may exert some of their effects in the kidney through indirect interactions with the renin-angiotensin system. frontiersin.org

Atrial Natriuretic Peptide (ANP): The regulation of ANP, a key regulator of blood pressure and electrolytes, is another area of potential interaction with GLP-1R signaling. frontiersin.org

AMP-activated Protein Kinase (AMPK) Pathway: In certain cell types, GLP-1R agonists have been observed to reduce oxidative stress, accompanied by alterations in the AMPK/SREBP1 pathway. nih.gov

Key Effector Proteins in Signaling Cross-Talk

Several key effector proteins act as nodes for the integration of signals from GLP-1R and other pathways.

β-Arrestins: Beyond their classical role in receptor desensitization and internalization, β-arrestins also function as signal transducers. nih.gov GLP-1R activation mediates β-arrestin recruitment, which can, in turn, activate cytoplasmic signaling partners like ERK1/2. nih.gov Cross-talk with GCGR or GIPR can alter the recruitment of β-arrestin-2 to the GLP-1R. nih.gov

Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC): As the primary downstream effectors of the Gαs-adenylate cyclase-cAMP axis, PKA and EPAC are central to GLP-1R signaling. nih.govfrontiersin.org These proteins modify numerous targets, and their activation can intersect with other pathways. For example, PKA can contribute to the activation of ERK1/2 and inhibit signaling through the JNK/STAT3 pathway. nih.govnih.gov EPAC2 can activate Ras protein 1 and phospholipase C, leading to the activation of IP3 and diacylglycerol (DAG) pathways and subsequent calcium release. frontiersin.org

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway, crucial for cell survival and metabolism, can be activated downstream of GLP-1R engagement, often through cross-talk with growth factor receptor signaling. frontiersin.orgnih.gov

The following tables summarize the observed interactions between GLP-1R signaling and other systems, as well as the key effector proteins involved.

Table 1: Cross-Talk Between GLP-1R and Other Signaling Systems

Interacting System/Receptor Key Research Findings Potential Outcome
GIP Receptor (GIPR) Co-expression alters GLP-1R internalization and signaling. nih.gov Synergistic or additive physiological responses. nih.gov
Glucagon Receptor (GCGR) Co-expression alters GLP-1R internalization and β-arrestin-2 recruitment. nih.gov Modulation of GLP-1R signaling capacity. nih.gov
IGF-2/IGF-1R Signaling GLP-1R activation promotes IGF-2 secretion and IGF-1R expression. frontiersin.org Activation of PI3K/AKT and MAPK pathways, influencing cell growth and survival. frontiersin.org
Renin-Angiotensin System (RAS) Indirect interactions observed in renal tissues. frontiersin.org Contribution to the renal effects of GLP-1R activation. frontiersin.org
β-Adrenoceptor (β-AR) Signaling Potential for interplay in cardiac glucose metabolism. biorxiv.org Modulation of cardiac cell function. biorxiv.org
AMPK Pathway GLP-1R activation can alter the AMPK/SREBP1 pathway. nih.gov Reduction of oxidative stress. nih.gov

Table 2: Key Effector Proteins in GLP-1R Signaling Cross-Talk

Effector Protein Role in GLP-1R Signaling Interaction/Cross-Talk Point
β-Arrestins Mediate receptor internalization and act as signal transducers. nih.gov Recruit cytoplasmic signaling partners like ERK1/2. nih.gov Recruitment is altered by cross-talk with GIPR/GCGR. nih.gov
ERK1/2 (MAPK) Activated by both PKA- and β-arrestin-dependent mechanisms. nih.gov Inactivates pro-apoptotic protein Bad mdpi.com; Integrates signals from growth factor pathways (e.g., IGF-1R). frontiersin.org
PKA Primary downstream effector of cAMP. frontiersin.org Can activate ERK1/2 nih.gov; Interacts with various pathways, including STAT3. nih.gov
EPAC2 Downstream effector of cAMP. frontiersin.org Activates Ras protein 1 and Phospholipase C, leading to IP3/DAG pathway activation and Ca2+ release. frontiersin.org
PI3K/Akt Activated downstream of GLP-1R. nih.gov Major convergence point for growth factor (IGF-1R) and survival signaling. frontiersin.org
STAT3 Can be modulated by GLP-1R signaling. GLP-1R signaling may interfere with the JNK/STAT3 pathway. nih.gov

Cellular and Organ Specific Mechanistic Responses to Glp 1 Receptor Agonist 7 in Preclinical Models

Pancreatic Islet Cell Mechanisms

GLP-1 receptor agonists directly target the endocrine cells of the pancreatic islets, primarily the beta-cells and alpha-cells, to regulate blood glucose levels. Their actions are crucial for improving glycemic control through glucose-dependent mechanisms.

A primary mechanism of GLP-1 receptor agonists is the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. nih.gove-dmj.org This action is strictly glucose-dependent, meaning that the agonists enhance insulin release only when blood glucose concentrations are elevated, such as after a meal. nih.govfrontiersin.org This glucose-dependency is a critical feature, as it allows for effective lowering of hyperglycemia while inherently minimizing the risk of hypoglycemia. nih.govnih.gov The activity of GLP-1 and its receptor agonists is self-limiting, ceasing when blood glucose levels fall in response to the secreted insulin. nih.gov In preclinical models, GLP-1 receptor agonists have been shown to improve β-cell sensitivity to glucose. bioscientifica.com

Preclinical evidence strongly suggests that GLP-1 receptor agonists have beneficial effects on the health and mass of pancreatic β-cells. researchgate.net Studies in rodent models have consistently shown that administration of these agonists leads to an increase in β-cell proliferation and a decrease in β-cell apoptosis (programmed cell death). nih.govresearchgate.netoup.comnih.gov This dual action helps to preserve or even expand the functional β-cell mass, which is often diminished in metabolic diseases. researchgate.netoup.com

The signaling pathways underlying these effects are complex and involve multiple intracellular cascades. Activation of the GLP-1 receptor triggers pathways involving protein kinase A (PKA) and phosphatidylinositol-3 kinase (PI3K)/Akt, which are known to promote cell survival and growth. oup.comagewellatl.net For example, treatment with GLP-1 receptor agonists has been shown to reduce the activation of caspase-3, a key enzyme in the apoptotic process, in the pancreas of rodents. oup.com Furthermore, specific agonists like liraglutide (B1674861) have been found to regulate β-cell proliferation and protect against glucolipotoxicity-induced apoptosis through the activation of the AMPK/mTOR signaling pathway. mssm.edu

Signaling PathwayEffect on Beta-CellsMechanismSource
cAMP/PKAProliferation, SurvivalActivation of protein kinase A is a primary downstream effect of GLP-1 receptor activation. oup.comagewellatl.net
PI3K/AktProliferation, Anti-apoptosisActivation of this pathway prevents apoptosis and promotes cell growth. Reduction in Akt activity can prevent the anti-apoptotic effect of GLP-1. oup.comresearchgate.net
AMPK/mTORProliferation, Anti-apoptosisThe agonist liraglutide has been shown to enhance beta-cell proliferation and prevent apoptosis via this pathway. mssm.edu

Neuronal and Central Nervous System Mechanisms

GLP-1 receptors are expressed in numerous key areas of the brain that are involved in metabolic regulation. glucagon.comnih.govnih.gov Endogenous GLP-1 is synthesized by a specific group of neurons in the nucleus of the solitary tract (NTS) in the brainstem, which project to various brain regions. nih.govnih.gov

Significant GLP-1 receptor expression is found in:

Hindbrain: The area postrema and the nucleus of the solitary tract (NTS) are critical sites for processing signals related to satiety and visceral malaise. nih.gov

Hypothalamus: High receptor density is observed in the arcuate nucleus (ARC) and paraventricular nucleus (PVN), which are central hubs for integrating hormonal and neural signals to control food intake and energy expenditure. nih.govnih.govmdpi.com

Mesolimbic System: Receptors are also present in reward-related areas such as the ventral tegmental area (VTA) and the nucleus accumbens, suggesting a role in modulating the motivational and rewarding aspects of food. mdpi.compsychiatryonline.org

Preclinical studies indicate that peripherally administered GLP-1 receptor agonists can access and activate these central receptors. glucagon.comnih.gov Their entry into the brain may occur at circumventricular organs—specialized brain regions with a more permeable blood-brain barrier—allowing them to influence neuronal activity directly. physoc.orgnih.gov

Brain RegionAssociated FunctionSource
Nucleus of the Solitary Tract (NTS)Integrates visceral sensory information, satiety signaling. nih.gov
Area Postrema (AP)Satiety signaling, part of the circumventricular organs. nih.gov
Arcuate Nucleus (ARC) of HypothalamusRegulates appetite and energy balance by integrating peripheral signals. nih.govnih.govmdpi.com
Paraventricular Nucleus (PVN) of HypothalamusControls appetite and autonomic functions. nih.govnih.gov
Ventral Tegmental Area (VTA)Part of the mesolimbic reward pathway, motivation. mdpi.compsychiatryonline.org
Nucleus Accumbens (NAc)Key role in reward, pleasure, and motivation. mdpi.compsychiatryonline.org

Activation of central GLP-1 receptors modulates the activity of various neuronal circuits by altering neurotransmitter release. frontiersin.org Preclinical research demonstrates that GLP-1 receptor agonists can influence both excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission. frontiersin.org For instance, GLP-1 directly activates proopiomelanocortin (POMC) neurons, which release satiety signals, and indirectly inhibits neuropeptide Y/agouti-related peptide (NPY/AgRP) neurons, which are potent stimulators of food intake, via GABAergic signaling. nih.gov

Furthermore, these agonists modulate the dopamine (B1211576) pathways within the mesolimbic system. mdpi.com Studies in rodents have shown that the GLP-1 receptor agonist exendin-4 (B13836491) can suppress excitatory glutamatergic signals onto dopamine neurons in the VTA. nih.gov By modulating these key neurotransmitter systems, GLP-1 receptor agonists can decrease the rewarding value of palatable food, reduce food cravings, and enhance satiety, thereby contributing to a reduction in food intake and body weight. mdpi.comnih.gov

Neuroprotective Pathways (e.g., anti-inflammatory, mitochondrial function)

While specific studies on "GLP-1 receptor agonist 7" are not available, the class of GLP-1 receptor agonists is widely recognized for its neuroprotective effects in preclinical models, primarily through anti-inflammatory actions and enhancement of mitochondrial function. researchgate.netmedchemexpress.com

Anti-inflammatory Effects: GLP-1 receptor activation in the brain has been shown to modulate microglia activity, the resident immune cells of the central nervous system. In pathological states, microglia can become overactive and release pro-inflammatory cytokines. GLP-1 receptor agonists are understood to shift microglia from a pro-inflammatory to an anti-inflammatory state, thereby reducing the release of damaging inflammatory mediators and protecting neurons from inflammation-induced damage. researchgate.net

Mitochondrial Function: Mitochondrial dysfunction is a key factor in the pathology of many neurodegenerative diseases. Preclinical research on various GLP-1 receptor agonists has demonstrated their ability to support mitochondrial health. These compounds can protect neurons against oxidative stress and improve mitochondrial function, which is crucial for neuronal survival and function. medchemexpress.com

Cardiovascular System Mechanisms

Detailed preclinical cardiovascular studies specifically investigating "this compound" have not been published. However, the therapeutic class of GLP-1 receptor agonists has established cardiovascular benefits demonstrated in numerous preclinical studies, which are attributed to several underlying mechanisms. researchgate.net

GLP-1 receptor agonists have been shown to improve the function of the endothelium, the inner lining of blood vessels. A key mechanism is the enhancement of nitric oxide (NO) bioavailability. By stimulating NO production, these agents promote vasodilation (widening of blood vessels), which can improve blood flow and lower blood pressure. Improved endothelial function is a critical factor in reducing cardiovascular risk. scispace.com

In preclinical models, GLP-1 receptor agonists have demonstrated direct effects on heart muscle cells (cardiomyocytes). They activate specific cell signaling pathways that protect the heart muscle from injury, particularly in the context of ischemia (reduced blood flow). These protective effects contribute to improved heart function and resilience against cardiac events.

Atherosclerosis, the buildup of plaques in arteries, is a major cause of cardiovascular disease and is fundamentally an inflammatory process. GLP-1 receptor agonists exert anti-atherogenic effects by reducing inflammation within the blood vessel walls. scispace.com Preclinical evidence suggests they can decrease the accumulation of inflammatory cells and reduce the expression of pro-inflammatory molecules in the vasculature, thereby slowing the progression of atherosclerotic plaques. researchgate.netscispace.com

Gastrointestinal Tract Mechanisms

The effects of GLP-1 receptor agonists on the gastrointestinal system are a primary aspect of their mechanism of action.

Enterocyte Signaling Pathways

Glucagon-like peptide-1 (GLP-1) is a peptide hormone produced by enteroendocrine L-cells, primarily located in the distal ileum and colon. nih.govyoutube.com Its secretion is stimulated by nutrient intake. myendoconsult.com GLP-1 receptor agonists interact with the gastrointestinal tract, where GLP-1 receptors are expressed in various cells, including enteric neurons and enterocytes. springermedizin.devcu.edu

The signaling pathways in enterocytes are part of a broader enteroendocrine-immune axis. Preclinical studies have revealed a local intestinal intraepithelial lymphocyte (IEL)-GLP-1 receptor signaling network that governs mucosal immune responses. diabetesjournals.orgresearchgate.net Expression of the GLP-1 receptor is enriched in intestinal IEL preparations. diabetesjournals.orgresearchgate.net Activation of this receptor on IELs by the GLP-1 receptor agonist exendin-4 led to an increase in cyclic AMP (cAMP) accumulation and a reduction in cytokine production from activated IELs. diabetesjournals.orgresearchgate.net These effects were absent in IELs from mice lacking the GLP-1 receptor, confirming the receptor-dependent mechanism. diabetesjournals.orgresearchgate.net

Furthermore, acute administration of exendin-4 in preclinical models has been shown to robustly induce the expression of genes encoding cytokines and chemokines in the intestine. diabetesjournals.org This suggests that GLP-1 receptor signaling establishes a generalized cytoprotective response within the murine intestine. diabetesjournals.org By binding to GLP-1 receptors on enteric neurons and endocrine cells, these agonists also slow gastric motility. springermedizin.depharmgkb.org This action on the gut helps to regulate appetite by increasing satiety. youtube.com

Table 1: Preclinical Findings on this compound and Enterocyte Signaling

Model System Agonist Used Key Finding Reference
Purified murine intestinal intraepithelial lymphocytes (IELs) Exendin-4 Increased cAMP accumulation and reduced cytokine production from activated IELs. diabetesjournals.orgresearchgate.net diabetesjournals.org, researchgate.net
Glp1r-/- mice Exendin-4 The effects on IELs were absent, demonstrating a GLP-1R-dependent mechanism. diabetesjournals.orgresearchgate.net diabetesjournals.org, researchgate.net
C57BL/6 mice Exendin-4 Acutely induced the expression of genes encoding cytokines and chemokines in the intestine. diabetesjournals.org diabetesjournals.org

Renal and Hepatic Mechanistic Responses

GLP-1 receptor agonists demonstrate significant mechanistic effects on both the kidneys and the liver in preclinical models. e-dmj.orgyoutube.com These actions extend beyond their primary metabolic functions and involve direct and indirect pathways that regulate organ function and modulate disease processes. nih.gov

Renal Function Regulation

Preclinical evidence strongly supports a nephroprotective role for GLP-1 receptor agonists. nih.gov These agents have been shown to exert beneficial effects on the kidneys through various mechanisms, including the inhibition of oxidative stress and inflammation, as well as the induction of natriuresis. nih.gov

GLP-1 receptors are expressed within the kidney, including in glomeruli and tubular cells. youtube.com The agonists are understood to counteract glomerular hyperfiltration by increasing diuresis and natriuresis. nih.gov This is achieved, in part, through the phosphorylation and direct inhibition of the sodium-hydrogen exchanger 3 (NHE3) located on the brush border of proximal tubular cells. nih.govnih.gov In rat models, GLP-1 receptor agonists increased renal blood flow, contributing to increased natriuresis and diuresis. nih.gov

Animal studies have demonstrated that these agonists can reduce proteinuria and glomerulosclerosis. youtube.com These protective effects are associated with protection from endothelial injury and a reduction in oxidative stress and inflammation. youtube.com While some studies in humans have suggested a borderline significant increase in the risk for kidney cancer with GLP-1 receptor agonist use, the biological mechanisms remain unclear, especially given the established evidence of improved kidney function in other studies. springermedicine.com

Table 2: Preclinical Findings on this compound and Renal Function

Model System Key Finding Mechanism Reference
Rat models Increased natriuresis and diuresis. nih.gov Increased renal blood flow. nih.gov nih.gov
General preclinical models Counteracted glomerular hyperfiltration. nih.gov Phosphorylation and inhibition of NHE3 in proximal tubular cells. nih.govnih.gov nih.gov, nih.gov
Mouse and rat models Reduced proteinuria and glomerulosclerosis. youtube.com Protection from endothelial injury, reduction in oxidative stress and inflammation. youtube.com youtube.com

Hepatic Fat Accumulation and Inflammation Modulation

GLP-1 receptor agonists have shown significant promise in preclinical models for addressing non-alcoholic fatty liver disease (NAFLD). e-dmj.orgunipi.it Their mechanism of action involves improving hepatic steatosis by modulating lipid metabolism and hepatic insulin signaling. e-dmj.org

In mouse models, the GLP-1 receptor agonist exendin-4 significantly reduced the hepatic accumulation of triglycerides. nih.gov This effect is mediated by the activation of signaling cascades downstream of the insulin receptor. nih.gov In hepatocytes, GLP-1 receptor activation increases the phosphorylation of AMP-activated protein kinase (AMPK), which in turn stimulates fatty acid oxidation and reverses hepatic steatosis. e-dmj.org Further studies have shown that exendin-4 enhances the expression of NAMPT, SIRT1, and AMPK in the mouse liver, indicating that GLP-1 can improve hepatic lipid metabolism through the NAMPT/SIRT1/AMPK signaling pathway. e-dmj.org

Beyond lipid metabolism, these agonists also modulate hepatic inflammation. In mice fed a high-fat diet, exendin-4 lowered the hepatic production of inflammatory markers such as TNF-α, IL-1β, and IL-6. frontiersin.org It also reduced macrophage markers like CD68 and F4/80. frontiersin.org Co-agonists of the GLP-1 and glucagon (B607659) receptors have been shown to be highly effective in attenuating liver inflammation and steatosis in mouse models of NAFLD induced by both diet and chemical injury. dntb.gov.ua These agents markedly attenuated the expression of genes associated with inflammation and fibrosis, including TIMP-1, MMP-9, TNF-α, MCP-1, COL1A1, and α-SMA. dntb.gov.ua The beneficial effects on the liver may be a result of direct activation of hepatic GLP-1 receptors or indirect effects stemming from weight loss and improved insulin sensitivity, though the presence of GLP-1 receptors in liver cells is still a subject of some debate. nih.gov

Table 3: Preclinical Findings on this compound and Hepatic Responses

Model System Agonist Used Key Finding Mechanism Reference
Mouse models Exendin-4 Significantly reduced hepatic triglyceride accumulation. nih.gov Activation of insulin receptor signaling cascade. nih.gov nih.gov
Mouse liver / Human hepatocytes Exendin-4 Increased phosphorylation of AMPK, stimulating fatty acid oxidation. e-dmj.org Enhanced expression of NAMPT and SIRT1. e-dmj.org e-dmj.org
Mice on high-fat diet Exendin-4 Lowered hepatic production of inflammatory markers (TNF-α, IL-1β, IL-6) and macrophage markers (CD68, F4/80). frontiersin.org Anti-inflammatory action. frontiersin.org frontiersin.org
HFD-fed mice with NAFLD GLP-1R/GCGR co-agonist Attenuated liver inflammation, steatosis, and fibrosis progression. dntb.gov.ua Reduced expression of TIMP-1, MMP-9, TNF-α, MCP-1, COL1A1, and α-SMA. dntb.gov.ua dntb.gov.ua

Table of Mentioned Compounds

Compound Name Class/Type
Exendin-4 GLP-1 Receptor Agonist
Liraglutide GLP-1 Receptor Agonist
Semaglutide (B3030467) GLP-1 Receptor Agonist
Dulaglutide GLP-1 Receptor Agonist
Exenatide (B527673) GLP-1 Receptor Agonist
Lixisenatide GLP-1 Receptor Agonist
Efpeglenatide GLP-1 Receptor Agonist
Tirzepatide Dual GIP/GLP-1 Receptor Agonist
Pioglitazone Thiazolidinedione
Obeticholic acid Farnesoid X receptor agonist
Sitagliptin DPP-4 Inhibitor
Vildagliptin DPP-4 Inhibitor
Saxagliptin DPP-4 Inhibitor
Alogliptin DPP-4 Inhibitor
Linagliptin DPP-4 Inhibitor
Metformin Biguanide
Estrogen Hormone
Dexamethasone Corticosteroid

Preclinical Methodologies for Studying Glp 1 Receptor Agonist 7 Mechanisms

In Vitro Cellular Models for Receptor Activation and Signaling Studies

In vitro cellular models are fundamental in the preclinical assessment of novel therapeutic compounds. For GLP-1 receptor agonist 7, a variety of cell-based assays were utilized to determine its potency and signaling profile at the human GLP-1 receptor (hGLP-1R). These assays provide a controlled environment to measure specific molecular events following receptor activation.

Reporter Gene Assays (e.g., cAMP, Luciferase)

The primary signaling pathway of the GLP-1 receptor involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Reporter gene assays are a common method to quantify the activation of this pathway. In these assays, cells are engineered to express a reporter gene, such as luciferase, under the control of a cAMP-responsive element (CRE). When an agonist like this compound binds to the GLP-1R, the resulting increase in cAMP leads to the transcription of the reporter gene, and the subsequent production of a measurable signal (e.g., light from the luciferase enzyme).

For the evaluation of this compound, a cAMP response element (CRE)-luciferase reporter assay was employed using a stable HEK293 cell line expressing the human GLP-1 receptor. The potency of the compound was determined by measuring the dose-dependent increase in luciferase activity.

Research Findings:

In these reporter gene assays, this compound demonstrated potent agonistic activity at the human GLP-1 receptor. The compound's efficacy was measured by its EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

CompoundAssay TypeCell LineEC50 (nM)
This compoundCRE-Luciferase ReporterHEK293/hGLP-1R< 10

This interactive table summarizes the potency of this compound in a reporter gene assay as detailed in patent literature.

Calcium Flux Assays

While the primary signaling pathway of the GLP-1 receptor is Gαs-cAMP, it can also couple to other G proteins, leading to an increase in intracellular calcium (Ca2+) concentrations. Calcium flux assays are used to measure these changes in intracellular calcium levels upon receptor activation. These assays typically use fluorescent dyes that are sensitive to calcium concentrations. An increase in fluorescence intensity indicates a rise in intracellular calcium.

Specific data from calcium flux assays for this compound is not detailed in the publicly available information. However, this methodology is a standard approach in the comprehensive characterization of GLP-1 receptor agonists to understand the full spectrum of their signaling properties.

Receptor Internalization and Trafficking Assays

Upon binding by an agonist, G protein-coupled receptors (GPCRs) like the GLP-1R are often internalized from the cell surface into the cell's interior. This process, known as receptor internalization or trafficking, is crucial for regulating the duration and intensity of the signal. Assays to measure receptor internalization often involve labeling the receptor with a fluorescent tag (e.g., GFP) and monitoring its movement from the cell membrane to intracellular vesicles using microscopy.

Detailed experimental results from receptor internalization and trafficking assays specifically for this compound are not available in the public domain. These studies are important for understanding the long-term signaling effects and potential for tachyphylaxis (desensitization) of the receptor in response to the agonist.

β-Arrestin Recruitment Assays

β-arrestins are intracellular proteins that play a key role in the desensitization and internalization of GPCRs. Upon agonist-induced receptor phosphorylation, β-arrestins are recruited to the receptor, which uncouples it from G protein signaling and initiates the process of internalization. β-arrestin recruitment assays are used to measure the interaction between the activated receptor and β-arrestin. These assays can be performed using various techniques, such as enzyme-linked immunosorbent assay (ELISA)-based methods or bioluminescence resonance energy transfer (BRET).

Specific data from β-arrestin recruitment assays for this compound have not been publicly disclosed. The characterization of β-arrestin recruitment is important for determining if an agonist is "biased," meaning it preferentially activates one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment).

Ex Vivo Organ Perfusion and Tissue Slice Models

Ex vivo models utilize tissues or organs isolated from an organism and maintained in a viable state in the laboratory. These models provide a more physiologically relevant system than cultured cells for studying the effects of a compound on complex biological processes.

Isolated Islet Perfusion Studies

To assess the direct effects of a GLP-1 receptor agonist on insulin (B600854) secretion, isolated pancreatic islets are a critical ex vivo model. In these studies, islets of Langerhans are isolated from the pancreas of an animal (e.g., a mouse or rat) and are then perfused with a solution containing varying concentrations of glucose and the test compound. The amount of insulin secreted by the islets into the perfusion medium is then measured.

While the patent for this compound indicates its potential for treating diabetes, specific data from isolated islet perfusion studies are not provided in the available documentation. Such studies would be crucial to confirm that the receptor activation observed in cellular assays translates to a functional, glucose-dependent enhancement of insulin secretion from pancreatic beta cells.

Isolated Organ Preparations (e.g., heart, brain slices) for Mechanistic Studies

Isolated organ preparations are crucial ex vivo tools for dissecting the direct physiological and cellular effects of GLP-1 receptor agonists on specific tissues, independent of systemic influences. These models allow for the detailed study of receptor-ligand interactions and downstream signaling cascades in a controlled environment.

Cardiac Preparations: In studies involving isolated hearts (e.g., using a Langendorff apparatus), researchers can assess the direct cardiac effects of a GLP-1 receptor agonist. These preparations allow for the measurement of changes in heart rate, contractility, and coronary flow following agonist administration. Such studies help determine if the compound has direct effects on cardiac tissue, which expresses GLP-1 receptors (GLP-1R), contributing to the understanding of its cardiovascular profile. youtube.comnih.gov

Brain Slice Preparations: To investigate the neuroprotective and neuromodulatory effects of GLP-1 receptor agonists, scientists utilize viable brain slices. youtube.com These slices, typically from regions like the hippocampus or hypothalamus, can be maintained in a physiological solution. This methodology allows for electrophysiological recordings to measure changes in neuronal firing, synaptic plasticity, and responses to metabolic or oxidative stress. Such experiments are fundamental in elucidating the central mechanisms behind the appetite-suppressing and potential cognitive-enhancing effects of these agonists. researchgate.net

In Vivo Animal Models for Mechanistic Elucidation

In vivo animal models are indispensable for understanding the integrated physiological response to a GLP-1 receptor agonist and for validating the mechanisms observed in in vitro and ex vivo settings. nih.govnih.govnih.govnih.gov

Wild-Type and Genetically Modified Animal Models (e.g., receptor knockout/transgenic)

A cornerstone of mechanistic research involves comparing the effects of a GLP-1 receptor agonist in wild-type (WT) animals with those in genetically modified counterparts, particularly GLP-1 receptor knockout (Glp1r-/-) mice.

Receptor Knockout Models: The definitive test to confirm that an agonist's effects are mediated through its intended target is to administer it to Glp1r-/- mice. researchgate.netresearcher.lifenih.gov If the observed effects in WT mice (e.g., weight loss, improved glycemic control) are absent or significantly diminished in Glp1r-/- mice, it provides strong evidence that the mechanism of action is GLP-1R-dependent. researchgate.netresearcher.lifenih.govglucagon.com For instance, studies have shown that the anorectic and body weight-lowering effects of GLP-1 receptor agonists are eliminated in mice lacking the GLP-1 receptor. researchgate.netnih.gov

Transgenic Models: Transgenic models, such as those expressing fluorescently tagged receptors, can also be used to study receptor distribution and trafficking in response to agonist binding.

Below is a representative data table illustrating the type of results obtained from such comparative studies.

ParameterWild-Type (WT) MiceGLP-1R Knockout (KO) MiceConclusion
Body Weight Change Significant ReductionNo Significant ChangeEffect is GLP-1R dependent
Food Intake Significant ReductionNo Significant ChangeEffect is GLP-1R dependent
Glucose Tolerance ImprovedNo ImprovementEffect is GLP-1R dependent

This is an interactive table based on generalized findings in the field.

Pharmacodynamic Biomarker Analysis (e.g., signaling protein phosphorylation, gene expression)

Pharmacodynamic (PD) biomarkers are used to measure the engagement of a GLP-1 receptor agonist with its target and the subsequent biological response. Analysis of these markers provides insight into the downstream signaling pathways activated by the compound.

Signaling Protein Phosphorylation: Upon binding of an agonist, the GLP-1 receptor activates intracellular signaling cascades, primarily through cyclic AMP (cAMP) and Protein Kinase A (PKA). frontiersin.orgnih.gov A key PD biomarker is the phosphorylation of downstream proteins. For example, activation of the GLP-1R leads to the phosphorylation of cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK). nih.govmdpi.com Measuring the levels of phosphorylated CREB (pCREB) or phosphorylated ERK (pERK) in specific tissues (e.g., pancreas, brain) after agonist administration provides direct evidence of target engagement and pathway activation. mdpi.comnih.gov

Gene Expression Analysis: The activation of signaling pathways ultimately leads to changes in gene expression. frontiersin.org Techniques like quantitative PCR (qPCR) or RNA-sequencing can be used to analyze changes in the expression of genes involved in insulin synthesis and secretion, inflammation, and cellular metabolism in tissues like pancreatic islets or adipose tissue. frontiersin.orgoup.comresearchgate.net For example, an effective agonist would be expected to upregulate genes involved in β-cell function and survival.

BiomarkerMethod of AnalysisTissue of InterestExpected Change with Agonist
pCREB Western Blot, ELISAPancreas, BrainIncrease
pERK Western Blot, ELISAPancreas, BrainIncrease
Insulin Gene Expression qPCR, RNA-SeqPancreatic IsletsIncrease
Pro-inflammatory Cytokines qPCR, RNA-SeqAdipose Tissue, LiverDecrease

This is an interactive table based on generalized findings in the field.

Advanced Imaging Techniques for Receptor Dynamics and Organ-Specific Activation

Advanced imaging techniques allow for the non-invasive, real-time visualization of receptor distribution, agonist binding, and organ-specific activity in vivo.

Positron Emission Tomography (PET): PET imaging is a powerful tool for studying receptor dynamics. nih.govsnmjournals.org By radiolabeling a GLP-1 receptor agonist or a specific receptor-binding ligand (e.g., with Gallium-68), researchers can visualize the distribution and density of GLP-1 receptors throughout the body. nih.govsnmjournals.org These studies can confirm that a novel agonist reaches and binds to target organs like the pancreas and specific brain regions. PET can also be used in receptor occupancy studies to determine the extent to which the administered compound binds to its target receptors at therapeutic doses. snmjournals.org

Fluorescence Imaging: Bimodal imaging probes that combine a PET radionuclide with a fluorescent dye can be developed. acs.org While PET provides whole-body imaging, fluorescence imaging of tissues ex vivo can offer higher-resolution confirmation of agonist binding at the cellular level, for instance, confirming binding to pancreatic islets. acs.org These techniques are crucial for understanding the biodistribution and target engagement profile of a novel GLP-1 receptor agonist.

Future Directions and Research Gaps for Glp 1 Receptor Agonist 7 Research

Identification of Unexplored Molecular Targets or Mechanisms beyond Canonical Pathways

The canonical signaling pathway for GLP-1 receptor agonists involves the activation of the GLP-1 receptor (GLP-1R), a G protein-coupled receptor, which primarily couples to the Gαs protein. This initiates a cascade involving adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA), ultimately leading to glucose-dependent insulin (B600854) secretion. nih.govnih.govmdpi.com However, the widespread expression of GLP-1Rs in various organs—including the heart, kidneys, central nervous system, and immune cells—points to a much broader range of physiological effects beyond glucose regulation. biochempeg.comthe-scientist.com

Future research is increasingly focused on these non-canonical pathways:

Cardioprotective Mechanisms: GLP-1 receptor agonists have been shown to reduce the risk of major adverse cardiovascular events. nih.gov The underlying mechanisms are thought to extend beyond glycemic control and may include direct effects on the heart and blood vessels, such as reducing inflammation and oxidative stress. mdpi.comnih.gov

Neuroprotection: Emerging evidence suggests a neuroprotective role for these agonists. patsnap.com Preclinical studies indicate they may improve insulin sensitivity in the brain, mitigate neuroinflammation, and protect synapses, opening potential therapeutic avenues for conditions like Alzheimer's and Parkinson's disease. mdpi.compatsnap.com

Renal Protection: Clinical trials have demonstrated that certain GLP-1 receptor agonists can significantly reduce the risk of kidney-related complications in patients with diabetes. nih.gov The direct and indirect mechanisms driving this renal protection are a key area of ongoing investigation.

Anti-Inflammatory Effects: These agonists possess potent anti-inflammatory properties, which may contribute to their benefits in various organ systems and could be leveraged to address autoimmune components of metabolic diseases. nih.gov

Alternative G Protein Coupling: The GLP-1R can also couple to other G proteins, such as Gαq and Gαi/o, and can signal through β-arrestin pathways. nih.gov These alternative pathways can lead to the mobilization of intracellular calcium and activation of the ERK1/2 pathway, though their full physiological relevance and therapeutic potential are not yet completely understood. nih.gov

The exploration of these pleiotropic effects is crucial for expanding the therapeutic applications of GLP-1 receptor agonists into new areas like non-alcoholic steatohepatitis (NASH), chronic kidney disease, and neurodegenerative disorders. biochempeg.compatsnap.com

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Insights (e.g., Proteogenomics, Metabolomics)

To unravel the complex, multi-system effects of GLP-1 receptor agonists, researchers are moving beyond single-pathway analyses and integrating multi-omics approaches. This strategy provides a holistic view of the molecular changes induced by these therapies. researchgate.netdntb.gov.ua

Metabolomics: This approach allows for the comprehensive profiling of metabolites and lipids, offering a real-time snapshot of physiological status. sapient.bio Metabolomic studies can uncover novel biomarkers to elucidate drug mechanisms, predict patient response, and monitor for both efficacy and potential toxicity. sapient.bio For instance, a multi-omics study suggested that the heart-protective effects of GLP-1 receptor agonists may be partially mediated by a decrease in serum levels of fibroblast growth factor 5 (FGF5) and an increase in N-acetylcysteine (NAC). nih.gov

Proteomics and Proteogenomics: By analyzing the entire set of proteins (the proteome), researchers can identify which proteins are differentially expressed following drug administration. A proteomics study of semaglutide (B3030467) in a mouse model revealed changes in the expression of key proteins involved in lipid uptake, storage, and breakdown in adipose tissue. researchgate.net Furthermore, pharmacoproteomic analyses have identified specific protein markers that can help differentiate between patients who will respond well to therapy and those who will not, paving the way for more personalized treatment. researchgate.net

Transcriptomics and Epigenomics: Studies in animal models have shown that GLP-1 receptor agonist treatment can counteract age-related changes at the level of gene expression (transcriptome) and epigenetic modifications like DNA methylation. dntb.gov.uabiorxiv.org These findings suggest that GLP-1 receptor agonists may have broad, rejuvenating effects at a fundamental molecular level.

Omics ApproachKey Application in GLP-1 RA ResearchExample FindingReference
MetabolomicsDiscovery of novel biomarkers for efficacy and toxicity; mechanistic insights.Identified FGF5 and NAC as potential mediators of cardiovascular benefits. sapient.bionih.gov
ProteomicsIdentification of differentially expressed proteins to understand drug action.Semaglutide alters lipogenic protein expression in adipose tissue. researchgate.net
TranscriptomicsAnalysis of gene expression changes in response to treatment.Reversal of age-related transcriptomic signatures in various tissues. dntb.gov.uabiorxiv.org
EpigenomicsStudy of changes in DNA methylation and other epigenetic markers.Counteraction of age-related changes in DNA methylomes. dntb.gov.ua

Development of Advanced In Vitro and Ex Vivo Mechanistic Models

To further investigate the complex biology of GLP-1 receptor activation, the development of more sophisticated research models is essential. Current research relies on a combination of in vitro and ex vivo systems.

In Vitro Cell-Based Assays: Engineered cell lines, such as HEK293 or INS-1832/3 cells that express the human GLP-1 receptor, are fundamental tools. nih.gov These models are used to quantify key signaling events like cAMP production, receptor internalization (endocytosis), and subsequent recycling to the cell surface. nih.gov

Ex Vivo Islet Cultures: To study the primary function of insulin secretion in a more physiologically relevant context, researchers use isolated pancreatic islets from both humans and animal models. nih.gov These ex vivo models allow for direct measurement of insulin release in response to glucose and GLP-1 receptor agonists.

Preclinical In Vivo Models: Rodent models, such as genetically diabetic (db/db) mice or mice made obese through a high-fat diet, are critical for assessing the integrated physiological effects of these drugs on glycemic control, food intake, and body weight. the-scientist.comnih.gov

Elucidating the Pharmacogenomic and Pharmacoproteomic Landscape of GLP-1 Receptor Agonist Response

A notable challenge in the clinical use of GLP-1 receptor agonists is the significant variability in treatment response among individuals. nih.govnih.gov Pharmacogenomics and pharmacoproteomics are powerful tools being used to understand the basis of this variation and to develop personalized medicine strategies.

Pharmacogenomics: This field seeks to identify genetic variants that influence drug efficacy and side effects. physiciansweekly.com Large-scale genome-wide association studies (GWAS) have been conducted to pinpoint single-nucleotide polymorphisms (SNPs) associated with glycemic response to GLP-1 receptor agonists. nih.gov

A significant finding is a common variant in the GLP1R gene (encoding the receptor itself) that is associated with a reduced HbA1c-lowering effect. nih.govcnr.it

Conversely, rare variants in the ARRB1 gene, which encodes β-arrestin 1 (a key protein in receptor signaling), have been linked to an enhanced response to treatment. nih.govphysiciansweekly.com This suggests that patients with certain genetic profiles might benefit from earlier or different dosing strategies. physiciansweekly.com

GeneVariantEffect on GLP-1 RA ResponseReference
GLP1Rrs6923761G→A (Gly168Ser)Associated with a lower reduction in HbA1c. nih.govcnr.it
ARRB1rs140226575G→A (Thr370Met)Associated with a greater reduction in HbA1c. nih.govphysiciansweekly.com

Pharmacoproteomics: Complementing genomics, this field identifies protein biomarkers that correlate with treatment outcomes. Recent research using machine learning algorithms has successfully identified a panel of 45 plasma proteins that can predict whether a patient will respond to GLP-1 receptor agonist therapy with high accuracy. researchgate.net

Together, these approaches hold the promise of moving beyond a one-size-fits-all treatment paradigm to one where therapeutic choices are guided by an individual's unique genetic and proteomic profile.

Strategies for Optimizing Ligand Bias to Tailor Mechanistic Outcomes

A cutting-edge area of GLP-1 receptor research is the concept of "ligand bias" or "functional selectivity." This refers to the ability of different agonist molecules, upon binding to the same receptor, to preferentially activate specific downstream intracellular signaling pathways over others. nih.govnih.gov

The GLP-1 receptor can signal through at least two major pathways: the canonical G protein pathway that stimulates cAMP production and a β-arrestin-mediated pathway. preprints.org While the G protein/cAMP pathway is considered the primary driver of the desired insulinotropic effects, the β-arrestin pathway is often associated with receptor desensitization, internalization, and potentially some adverse effects. preprints.org

The strategic goal is to design biased agonists that selectively engage the G protein pathway while minimizing β-arrestin recruitment. nih.gov Such a profile could theoretically enhance therapeutic efficacy and duration of action while improving the side-effect profile. preprints.org

Evidence of Bias: Several next-generation GLP-1 receptor agonists, including both peptides and oral small molecules, have been characterized as G protein-biased. preprints.orgsciety.org The dual GIP/GLP-1 receptor agonist tirzepatide, for example, demonstrates a signaling profile at the GLP-1R that favors G protein activation over β-arrestin recruitment, a feature that may contribute to its pronounced clinical efficacy. nih.govbioscientifica.com

Design Strategies: Achieving biased signaling can be accomplished through various molecular design strategies. For peptide-based drugs, modifications to the N-terminus can alter interactions with the receptor to favor specific conformations. acs.org For small-molecule agonists, which often bind to different sites on the receptor than the native peptide, the specific binding mode can inherently favor one signaling cascade over another. nih.govsciety.org

By fine-tuning the signaling profile of GLP-1 receptor agonists, it may be possible to create therapies tailored for specific outcomes, separating the potent metabolic benefits from undesired effects and further optimizing this important class of drugs.

Q & A

Q. What are the primary mechanisms of action of GLP-1 receptor agonist 7 in glycemic control and weight regulation?

this compound binds to the GLP-1 receptor, activating Gαs-mediated cAMP signaling in pancreatic β-cells to stimulate glucose-dependent insulin secretion and suppress glucagon release . Additionally, it modulates central nervous system pathways regulating appetite, leading to reduced food intake and weight loss. Preclinical studies in KKAy mice demonstrated sustained glycemic control (5 days post-dose) and significant weight reduction after 23 days of treatment, linked to suppressed feeding behavior .

Q. How does structural modification of this compound enhance its pharmacokinetic profile compared to native GLP-1?

Native GLP-1 has a short half-life (<2 minutes) due to rapid degradation by DPP-4. This compound incorporates fusion protein technology, such as conjugation to an IgG2σ-Fc domain, increasing molecular weight to ~68 kDa. This modification extends half-life to 57.1±4.5 hours in primates by reducing renal clearance and enhancing stability . Dose-response studies in INS-1 cells confirmed glucose-dependent insulin secretion, validating retained biological activity despite structural changes .

Advanced Research Questions

Q. What experimental models are most appropriate for evaluating the long-term efficacy of this compound in metabolic and neurodegenerative studies?

  • Metabolic studies : Use diabetic KKAy mice for evaluating sustained glycemic control and weight loss. Dosages of 1 mg/kg (intraperitoneal) showed prolonged effects over 5 days .
  • Neurodegenerative studies : Employ transgenic Alzheimer’s disease (AD) models to investigate GSK-3β/PP2A equilibrium modulation. In vitro models with RNA interference (RNAi) or transfection can dissect pathways like GSK-3β/CREB and insulin/PI3K . Limitations : Rodent models may not fully replicate human outcomes (e.g., weight loss efficacy in db/db mice vs. humans) .

Q. How can researchers resolve discrepancies between preclinical and clinical outcomes observed with this compound, particularly regarding weight loss efficacy?

Discrepancies arise from species-specific receptor signaling or metabolic differences. To address this:

  • Conduct comparative studies using humanized GLP-1 receptor mouse models.
  • Validate findings via longitudinal clinical trials with dual endpoints (HbA1c and weight). For example, real-world data analysis using disproportionality methods (e.g., FDA Adverse Event Reporting System) can identify confounding factors like dosing variability or patient adherence .

Q. What methodological approaches are recommended for assessing the neuroprotective effects of this compound in diabetes-associated neurodegenerative conditions?

  • In vitro : Use neuronal cell lines to measure cAMP response element-binding protein (CREB) activation and tau phosphorylation via GSK-3β inhibition.
  • In vivo : Employ diabetes-AD comorbid models to evaluate cognitive improvements (e.g., Morris water maze tests) and biomarker analysis (e.g., Aβ plaque reduction). Pathway-specific inhibitors (e.g., mTOR blockers) can isolate mechanisms .
  • Clinical correlation : Analyze cerebrospinal fluid (CSF) biomarkers (e.g., phosphorylated tau) in diabetic patients treated with GLP-1 receptor agonists .

Q. How should contradictory findings regarding gastrointestinal adverse events among different GLP-1 receptor agonists be analyzed in clinical research?

Use disproportionality analysis (e.g., reporting odds ratios) in pharmacovigilance databases to quantify associations. For example, liraglutide and semaglutide show higher nausea risk (ROR=4.2), while exenatide has lower incidence. Stratify data by dose, patient demographics, and comorbidities to identify confounders . Bayesian statistical methods can adjust for reporting biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.